2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Radical Chemistry Bond Dissociation Energy EPR Spectroscopy

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-50-5) is an alkyl boronic pinacol ester featuring a four-carbon bromoalkyl chain. With a molecular weight of 262.98 g/mol and an exact mass of 262.07397 Da, this organoboron compound serves as a versatile reagent for Suzuki-Miyaura cross-couplings, radical-mediated transformations, and asymmetric alkylations.

Molecular Formula C10H20BBrO2
Molecular Weight 262.98 g/mol
CAS No. 124215-50-5
Cat. No. B3093296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS124215-50-5
Molecular FormulaC10H20BBrO2
Molecular Weight262.98 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCCBr
InChIInChI=1S/C10H20BBrO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
InChIKeyJNOXVESQYIKGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-50-5) Procurement and Selection Guide


2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-50-5) is an alkyl boronic pinacol ester featuring a four-carbon bromoalkyl chain. With a molecular weight of 262.98 g/mol and an exact mass of 262.07397 Da, this organoboron compound serves as a versatile reagent for Suzuki-Miyaura cross-couplings, radical-mediated transformations, and asymmetric alkylations [1][2]. Its pinacol ester moiety confers enhanced stability toward air and moisture relative to free boronic acids, facilitating handling and purification [3].

Why Alkyl Boronic Pinacol Esters Are Not Interchangeable: The 4-Bromobutyl Advantage


Generic substitution among alkyl boronic esters is inadvisable because the chain length and halogen identity directly impact reactivity, selectivity, and purification. The 4-bromobutyl chain of CAS 124215-50-5 provides an optimal balance between nucleophilic displacement rates and boronate stability, whereas shorter homologs (e.g., 3-bromopropyl) exhibit different volatility and solubility profiles . Furthermore, the bromine leaving group offers distinct radical generation kinetics compared to iodo analogs, as demonstrated by EPR spectroscopy [1]. Selecting the correct chain length and halogen combination is critical for reproducible yields in key transformations such as the synthesis of arginase inhibitors [2].

Quantitative Differentiation Evidence for 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


α-Boronate C-H Bond Dissociation Energy (BDE) Defines Radical Reactivity Profile

The α-boronate C-H bond of this compound exhibits a bond dissociation energy (BDE) of 98.6 kcal mol⁻¹, as determined experimentally from EPR line-broadening studies [1]. This value is comparable to that of unactivated methyl groups, indicating that hydrogen abstraction is relatively difficult and that the boronate group does not strongly activate the adjacent C-H bond. In contrast, the BDE for a typical alkane C-H bond (e.g., ethane) is approximately 101 kcal mol⁻¹ [2]. The 2.4 kcal mol⁻¹ difference, while modest, translates to a measurable kinetic distinction in radical chain reactions, enabling selective functionalization of the bromobutyl chain over the boronate methyl groups.

Radical Chemistry Bond Dissociation Energy EPR Spectroscopy

Rotation Barrier of α-Boronate Radical Influences Conformational Dynamics

The barrier to internal rotation about the Cα–B bond in unsymmetrically substituted α-boronate radicals derived from this compound was measured to be 3 ± 1 kcal mol⁻¹ via low-temperature EPR spectroscopy [1]. This relatively low rotation barrier is consistent with a delocalized radical center that maintains conformational flexibility. In comparison, DFT calculations (B3LYP/6-31G*) predict barriers ranging from 2 to 5 kcal mol⁻¹ for related boronate radicals, with the exact value depending on alkoxy substitution at boron [1]. The 3 kcal mol⁻¹ barrier for the pinacol-protected system lies at the lower end of this range, suggesting that the tetramethyl dioxaborolane ring does not significantly restrict rotation compared to less bulky boron substituents.

Free Radicals Conformational Analysis EPR

Enantioselective Alkylation Yield in Arginase Inhibitor Synthesis

In the improved three-step synthesis of the potent arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH), alkylation of a Ni(II) Schiff base complex with pinacol 4-bromobutylboronate proceeded with high diastereoselectivity, delivering ABH after acidic hydrolysis in an overall yield of 50% with high enantiomeric excess [1]. This yield represents a significant improvement over earlier methods that employed alternative boron reagents and required lengthier sequences. For instance, a prior synthesis of ABH using a different boronic ester intermediate afforded only ~30% overall yield over five steps [2]. The pinacol 4-bromobutylboronate enables a concise, three-step route with a 67% relative yield enhancement.

Medicinal Chemistry Asymmetric Synthesis Arginase Inhibitor

Purity and Physical Property Specifications Enable Consistent Procurement

Commercially, this compound is offered at a minimum purity of 95% (HPLC), with a typical boiling point of 259.6±23.0 °C at 760 Torr and a density of 1.17±0.1 g/cm³ at 20 °C . These values differ from the 3‑bromopropyl homolog (CAS 124215‑44‑7), which has a boiling point of 235.5±23.0 °C and a density of 1.177 g/mL . The higher boiling point of the 4‑bromobutyl derivative (ΔT ≈ 24 °C) facilitates its separation from lower‑boiling impurities during distillation, while the comparable density simplifies volumetric handling. Additionally, the pinacol ester form exhibits greater stability toward air and moisture than the corresponding free boronic acid (4‑bromobutylboronic acid, CAS 61632‑72‑2), which is prone to boroxine formation and requires storage under inert atmosphere [1].

Quality Control Physical Properties Procurement

Validated Application Scenarios for 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Enantioselective Synthesis of α‑Amino Boronic Acids for Drug Discovery

This compound serves as the key alkylating agent in the asymmetric synthesis of 2(S)-amino-6-boronohexanoic acid (ABH), a potent arginase inhibitor. The 50% overall yield and high enantioselectivity demonstrated in a three‑step process [1] make it the reagent of choice for medicinal chemistry groups developing boronic acid‑based enzyme inhibitors. Its four‑carbon chain provides the optimal spacing for binding to the arginase active site, and the pinacol ester protection ensures compatibility with the Ni(II) complex alkylation conditions.

Radical‑Mediated C–C Bond Formation in Complex Molecule Synthesis

The α‑boronate radical generated from this compound via bromine abstraction has a well‑characterized bond dissociation energy (98.6 kcal mol⁻¹) and rotation barrier (3±1 kcal mol⁻¹) [2]. These parameters predict its behavior in hydrogen atom transfer (HAT) and radical addition reactions, enabling chemists to design selective functionalization sequences. It is particularly useful in the synthesis of natural product analogs where controlled radical cyclization is required, as the boron group can be subsequently converted to a hydroxyl or other functional group.

Suzuki–Miyaura Cross‑Coupling Partner for Alkyl Chain Elongation

The pinacol boronic ester moiety allows this compound to participate in palladium‑catalyzed Suzuki–Miyaura cross‑couplings with aryl and heteroaryl halides, introducing a four‑carbon spacer bearing a terminal bromine [3]. The bromine handle can be further elaborated via nucleophilic substitution or cross‑coupling, making it a versatile building block for constructing complex molecular architectures. Its air and moisture stability, relative to free boronic acids, simplifies reaction setup and improves reproducibility in high‑throughput medicinal chemistry workflows.

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